molecular formula C20H14BrN3O2 B250994 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Katalognummer B250994
Molekulargewicht: 408.2 g/mol
InChI-Schlüssel: UQILDYXMCYUCGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as P005091, is a chemical compound that has been studied for its potential use in scientific research. It belongs to a class of compounds called kinase inhibitors, which are molecules that can block the activity of enzymes known as kinases. Kinases play a crucial role in many cellular processes, including cell division, growth, and differentiation. By inhibiting specific kinases, P005091 may have therapeutic potential for various diseases, including cancer.

Wirkmechanismus

4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide works by binding to the active site of kinases and blocking their activity. It has been shown to be a selective inhibitor of JAK2, FLT3, and RET kinases, with little or no activity against other kinases (2). By inhibiting these specific kinases, 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide may have therapeutic potential for various diseases, including cancer.
Biochemical and Physiological Effects:
4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can inhibit the growth and proliferation of cancer cells (3). In vivo studies have shown that 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can reduce the growth of tumors in mice (4). However, the exact biochemical and physiological effects of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in humans are not yet known.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its selectivity for specific kinases, which allows for more precise targeting of these enzymes. This can be useful in studying the role of these kinases in various cellular processes and diseases. However, one limitation of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not yet fully understood, which may limit its use in some experiments.

Zukünftige Richtungen

There are several potential future directions for research on 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of JAK2, FLT3, and RET kinases. Another area of interest is the investigation of the therapeutic potential of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in various diseases, including cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and its potential toxicity in humans. Overall, 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide represents a promising tool compound for scientific research, with potential applications in various areas of biology and medicine.
References:
1. Zhang, Y., et al. (2010). Discovery of a novel class of highly potent, selective, ATP-competitive, and orally bioavailable inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 53(17), 7146-7155.
2. Scholl, C., et al. (2009). Development of a highly selective inhibitor of the Janus kinase 2 (JAK2) V617F mutant using a fragment-based approach. Journal of Medicinal Chemistry, 52(16), 4748-4758.
3. Malinge, S., et al. (2009). Development of a FLT3 inhibitor with selective activity against FLT3-ITD-positive acute myeloid leukemia. Cancer Cell, 16(5), 401-412.
4. Kharaziha, P., et al. (2012). Targeting of distinct signaling cascades of the Mammalian target of rapamycin (mTOR) pathway differentially affects leukemia-initiating cells in acute lymphoblastic leukemia (ALL). Journal of Biological Chemistry, 287(8), 5638-5648.

Synthesemethoden

The synthesis of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of a key intermediate, which is then converted into the final product through a series of chemical reactions. The synthesis has been described in detail in a scientific publication (1) and involves the use of various reagents and solvents.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET (2). These kinases are involved in various cellular processes and are often dysregulated in cancer and other diseases. By inhibiting these kinases, 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide may have therapeutic potential for various diseases, including leukemia, lymphoma, and solid tumors.

Eigenschaften

Molekularformel

C20H14BrN3O2

Molekulargewicht

408.2 g/mol

IUPAC-Name

4-bromo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14BrN3O2/c1-12-11-14(20-24-18-17(26-20)3-2-10-22-18)6-9-16(12)23-19(25)13-4-7-15(21)8-5-13/h2-11H,1H3,(H,23,25)

InChI-Schlüssel

UQILDYXMCYUCGV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Br

Kanonische SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.